molecular formula C12H22BrNO2 B8649594 tert-Butyl 4-(1-bromoethyl)piperidine-1-carboxylate

tert-Butyl 4-(1-bromoethyl)piperidine-1-carboxylate

Cat. No.: B8649594
M. Wt: 292.21 g/mol
InChI Key: SNYUWMIQSOWSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(1-bromoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H22BrNO2 and its molecular weight is 292.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H22BrNO2

Molecular Weight

292.21 g/mol

IUPAC Name

tert-butyl 4-(1-bromoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H22BrNO2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3

InChI Key

SNYUWMIQSOWSPY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(CC1)C(=O)OC(C)(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In dichloromethane (20 ml) was dissolved N-tert-butoxycarbonyl-4-(1-hydroxyethyl)piperidine (0.92 g). After addition of carbon tetrabromide, (1.62 g), triphenylphosphine (1.58 g) was slowly added under ice-cooling. The mixture was stirred at room temperature for 2 hours, at the end of which time the dichloromethane was distilled off. The residue was diluted with ethyl acetate and an aqueous solution of NaHCO3 and the insoluble matter was filtered off. The filtrate was extracted with ethyl acetate, washed with aqueous NaCl solution, dried over MgSO4, and concentrated. The residue was purified by silica gel column chromatography (hexane: ethyl acetate =8:1) to provide the title compound as colorless oil (1.34 g). 1H-NMR (CDCl3) δ: 1.0-1.3(3H,m), 1.4;5(9H,s), 1.6-1.9(4H,m), 2.6-2.8(2H,brm), 3.45(2H,t,J=6.8Hz), 4.0-4.2(2H,brm).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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